molecular formula C18H19NO4 B14115841 (E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one

(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one

Cat. No.: B14115841
M. Wt: 313.3 g/mol
InChI Key: MYCJCNUDEFYYGK-UHFFFAOYSA-N
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Description

(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include dimethylamine, acrylates, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acrylate moiety can undergo polymerization reactions. These interactions can affect the compound’s behavior in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one is unique due to its combination of functional groups and the cyclopenta[c]chromen core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

8-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-10-16(21)14(15(20)7-8-19(2)3)9-13-11-5-4-6-12(11)18(22)23-17(10)13/h7-9,21H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCJCNUDEFYYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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